molecular formula C20H29ClN2O B15312082 2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride

2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride

Cat. No.: B15312082
M. Wt: 348.9 g/mol
InChI Key: TUBWIGLDTYLDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride is a complex organic compound with a unique structure that includes a cyclopropyl group, a phenyl group, and an azaspiro nonane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl and phenyl groups, followed by the introduction of the azaspiro nonane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl and phenyl derivatives, as well as compounds containing the azaspiro nonane moiety. Examples include:

  • 2-Cyclopropyl-3-phenylpropan-1-one
  • 3-Phenyl-1-azaspiro[3.5]nonane

Uniqueness

The uniqueness of 2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[35]nonan-5-yl]propan-1-one hydrochloride lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H29ClN2O

Molecular Weight

348.9 g/mol

IUPAC Name

1-(2-amino-5-azaspiro[3.5]nonan-5-yl)-2-cyclopropyl-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C20H28N2O.ClH/c21-17-13-20(14-17)10-4-5-11-22(20)19(23)18(16-8-9-16)12-15-6-2-1-3-7-15;/h1-3,6-7,16-18H,4-5,8-14,21H2;1H

InChI Key

TUBWIGLDTYLDSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CC(C2)N)C(=O)C(CC3=CC=CC=C3)C4CC4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.